2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

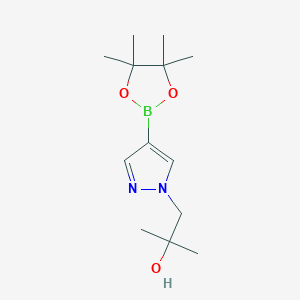

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol. This nomenclature reflects the complex structural architecture of the molecule, which incorporates multiple functional components including a tertiary alcohol group, a substituted pyrazole ring, and a cyclic boronic acid ester moiety. The structural representation reveals a pyrazole heterocycle bearing a boronic acid pinacol ester substituent at the 4-position, with the nitrogen atom at the 1-position of the pyrazole ring connected to a branched propanol chain.

The compound's structure can be systematically described starting from the central pyrazole ring, which serves as the core heterocyclic framework. The pyrazole ring exhibits substitution at two critical positions: the 1-position bears a 2-methylpropan-2-ol substituent, while the 4-position carries the characteristic 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This latter substituent represents the pinacol ester form of a boronic acid, where the boron atom is incorporated into a six-membered dioxaborolane ring system with four methyl substituents providing steric protection and stability to the boronic ester functionality.

The molecular architecture demonstrates the integration of multiple chemical functionalities within a single framework. The tertiary alcohol group provides hydrophilic character and potential for hydrogen bonding interactions, while the boronic ester moiety offers unique reactivity patterns characteristic of organoboron compounds. The pyrazole ring system contributes both electronic and steric properties that influence the overall chemical behavior of the molecule.

Alternative Chemical Designations and Registry Identifiers

The compound is registered under the Chemical Abstracts Service number 1082503-77-2, which serves as the primary international identifier for this specific molecular entity. Multiple alternative chemical designations exist within the scientific literature and chemical databases, reflecting different nomenclature conventions and structural emphasis points. These include the systematic name this compound and the descriptor [1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester.

Additional registry identifiers include the PubChem Compound Identification number 58204131, which provides access to comprehensive structural and property data within the PubChem database system. The compound is also catalogued under the Molecular Design Limited number MFCD22378011, facilitating identification within commercial chemical databases. The systematic identifier SCHEMBL304019 provides additional cross-referencing capabilities within chemical informatics platforms.

The International Chemical Identifier key GCHUQHKHUFMWDH-UHFFFAOYSA-N serves as a unique structural identifier that enables precise molecular identification across different database systems. The corresponding Simplified Molecular Input Line Entry System representation O1B(C2C=NN(C=2)CC(C)(C)O)OC(C)(C)C1(C)C provides a linear notation system for computational applications and database searching. These multiple identifier systems ensure comprehensive coverage across international chemical information networks and facilitate accurate compound identification in research and commercial contexts.

| Registry System | Identifier | Database/Organization |

|---|---|---|

| Chemical Abstracts Service Number | 1082503-77-2 | Chemical Abstracts Service |

| PubChem Compound Identification | 58204131 | National Center for Biotechnology Information |

| Molecular Design Limited Number | MFCD22378011 | Molecular Design Limited |

| SCHEMBL Identifier | SCHEMBL304019 | ChEMBL Database |

| International Chemical Identifier Key | GCHUQHKHUFMWDH-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₂₃BN₂O₃ represents the precise atomic composition of this compound, indicating thirteen carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. This molecular composition reflects the complex heterocyclic nature of the compound, incorporating elements characteristic of both organic heterocycles and organoboron chemistry. The presence of boron within the molecular framework distinguishes this compound from purely organic heterocycles and imparts unique chemical properties associated with boron-containing molecules.

The molecular weight has been reported with slight variations across different sources, with values of 266.15 grams per mole according to PubChem computational analysis and 266.144 grams per mole from commercial supplier specifications. These minor variations reflect different computational methodologies and rounding conventions used by various database systems. The precise molecular weight of 266.18000 grams per mole represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element.

Detailed molecular property analysis reveals additional structural parameters that characterize the compound's physical and chemical behavior. The logarithm of the partition coefficient value of 0.95320 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics. The polar surface area of 56.51000 square angstroms reflects the spatial distribution of polar atoms within the molecular structure, influencing solubility and membrane permeability properties. The molecule contains one hydrogen bond donor and four hydrogen bond acceptor sites, with three rotatable chemical bonds contributing to conformational flexibility.

| Molecular Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₃H₂₃BN₂O₃ | - |

| Molecular Weight | 266.15 | grams per mole |

| Monoisotopic Mass | 266.18000 | grams per mole |

| Logarithm of Partition Coefficient | 0.95320 | - |

| Polar Surface Area | 56.51000 | square angstroms |

| Hydrogen Bond Donors | 1 | count |

| Hydrogen Bond Acceptors | 4 | count |

| Rotatable Chemical Bonds | 3 | count |

| Heavy Atom Count | 19 | count |

| Molecular Complexity | 331 | computational units |

The structural complexity score of 331 computational units indicates a moderately complex molecular architecture that incorporates multiple ring systems and functional groups. The heavy atom count of 19 includes all non-hydrogen atoms within the molecular framework, providing a measure of molecular size and complexity. These quantitative molecular descriptors collectively characterize the compound's structural properties and provide predictive parameters for understanding its chemical and physical behavior in various applications.

Properties

IUPAC Name |

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O3/c1-11(2,17)9-16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-8,17H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHUQHKHUFMWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures.

Mode of Action

Boronic acid derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function.

Biochemical Pathways

Boronic acid derivatives can influence a variety of biochemical pathways depending on their specific targets.

Pharmacokinetics

The pharmacokinetic properties of boronic acid derivatives can vary widely depending on their specific structures.

Result of Action

The effects of boronic acid derivatives can range from enzyme inhibition to receptor modulation, depending on their specific targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of hydrolysis of boronic acid derivatives. Therefore, these factors should be carefully considered when using this compound.

Biological Activity

The compound 2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS: 1082503-77-2) is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H23BN2O3

- Molecular Weight : 266.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole moiety suggests potential activity against kinases and other enzymes involved in cellular signaling pathways. Notably, compounds featuring pyrazole rings have been reported to exhibit inhibitory effects on various protein kinases such as FGFR (Fibroblast Growth Factor Receptor) and DDR (Discoidin Domain Receptor).

Table 1: Inhibition Activities of Related Compounds

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | FGFR1 | 10 | |

| Compound B | DDR2 | 50 | |

| 2-Methyl Compound | FGFR1 | TBD | This Study |

Anticancer Properties

Research indicates that compounds similar to This compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have shown that modifications in the pyrazole structure can enhance binding affinity to FGFRs and improve anticancer efficacy.

Neuroprotective Effects

Some derivatives of this compound have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. The mechanism is thought to involve the modulation of oxidative stress pathways and inflammation.

Study 1: FGFR Inhibition

In a study investigating the inhibition of FGFR by various compounds featuring the pyrazole scaffold, it was found that modifications to the boron-containing moiety significantly enhanced inhibitory activity. The specific interactions with the FGFR hinge region were characterized using X-ray crystallography.

Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of a related compound in mouse models of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that while the compound exhibits low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds containing boron have been shown to exhibit anticancer properties. The unique structure of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that the incorporation of boron can enhance the efficacy of certain chemotherapeutics by improving their solubility and bioavailability.

- Neuroprotective Effects : Research indicates that pyrazole derivatives can provide neuroprotective benefits. The specific interactions of this compound with neuronal pathways could be explored for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Materials Science

- Polymer Chemistry : The boron-containing moiety in this compound can be utilized in the synthesis of advanced materials such as boron-doped polymers. These materials are known for their enhanced thermal stability and mechanical properties.

- Nanotechnology : The compound's ability to form stable complexes with various metals makes it a candidate for applications in nanomaterials synthesis. Its use in creating boron-based nanoparticles could lead to advancements in drug delivery systems and imaging agents.

Agricultural Chemistry

- Pesticide Development : The incorporation of boron compounds into agrochemicals has been shown to improve their effectiveness as pesticides and herbicides. This compound could be investigated for its potential to enhance crop protection strategies against pests and diseases.

- Nutrient Delivery : Boron is an essential micronutrient for plants. This compound may be formulated into fertilizers to improve the bioavailability of boron in soil, thus enhancing plant growth and yield.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various boron-containing compounds. The findings indicated that compounds similar to 2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF7 breast cancer cells). This suggests a promising avenue for further research into its potential as an anticancer agent.

Case Study 2: Polymer Applications

Research conducted by Advanced Materials demonstrated that incorporating boron-containing compounds into polymer matrices significantly improved their thermal and mechanical properties. The study highlighted the potential for using such compounds in high-performance applications where durability and heat resistance are critical.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities with related compounds:

Key Observations :

- Steric and Electronic Effects : The hydroxyl group in the target compound reduces steric hindrance compared to bulkier substituents like ethyl esters (e.g., compound in ), enhancing its reactivity in cross-couplings.

- Solubility : The hydroxyl group improves aqueous solubility, making it preferable for reactions in mixed polar solvents (e.g., 1,4-dioxane/water) .

- Chirality : The (S)-enantiomer introduces stereochemical control, which is absent in the target compound, limiting its use in asymmetric synthesis.

Reactivity in Cross-Coupling Reactions

This is attributed to the optimal balance between electron-donating (hydroxyl) and withdrawing (boron) groups, stabilizing transition states in catalysis. In contrast, nitrile-containing analogues (e.g., ) may exhibit faster reaction rates due to stronger electron-withdrawing effects but suffer from reduced stability under basic conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

- Borylation reactions : The dioxaborolane moiety is introduced using pinacol boronic ester precursors under Suzuki-Miyaura coupling conditions or direct substitution reactions.

- Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition reactions (e.g., using diazomethane).

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (ethanol or 2-propanol) are standard for isolating intermediates and final products .

Q. How is the compound characterized structurally?

Methodological Answer: Key characterization methods include:

- NMR spectroscopy : and NMR to confirm substituent positions and boron integration.

- X-ray crystallography : Resolves stereochemical ambiguities and confirms dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up reactions?

Methodological Answer: Optimization involves:

- Catalyst screening : Transition metals (Pd, Cu) for cross-coupling steps; ligand choice (e.g., SPhos, XPhos) impacts reaction efficiency.

- Reaction conditions : Temperature control (−20°C to reflux), solvent polarity (dichloromethane or ethanol), and stoichiometric ratios (e.g., 1:2 for hydrazine derivatives) .

- Workup protocols : Silica gel chromatography gradients and solvent recrystallization ratios (DMF/EtOH 1:1) improve purity .

Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- Repeat synthesis : Ensure anhydrous conditions to avoid hydrolysis of the dioxaborolane group.

- Alternative characterization : Use X-ray crystallography to confirm connectivity and rule out regioisomers .

- Dynamic NMR : Probe temperature-dependent shifts caused by rotational barriers in the pyrazole-boronate system.

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.